molecular formula C11H15N3O4 B1146290 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine CAS No. 917918-82-2

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine

Cat. No.: B1146290
CAS No.: 917918-82-2
M. Wt: 253.25 g/mol
InChI Key: RJNULHIDFOCAIN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound is officially designated as 2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine according to systematic naming protocols. The Chemical Abstracts Service registry number 917918-82-2 provides a unique identifier for this specific molecular structure within chemical databases.

The molecular formula C11H15N3O4 indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 253.25 grams per mole. Alternative nomenclature includes Ethenamine, 2-(2,5-dimethoxy-3-nitro-4-pyridinyl)-N,N-dimethyl-, which emphasizes the ethenamine functional group attachment to the substituted pyridine ring. The Standard International Chemical Identifier key RJNULHIDFOCAIN-UHFFFAOYSA-N provides additional structural verification through computational chemistry databases.

The Simplified Molecular Input Line Entry System representation CN(C)C=CC1=C(C(=NC=C1OC)OC)N+[O-] accurately describes the connectivity and stereochemistry of all atoms within the molecular framework. This systematic approach to chemical identification ensures precise communication of structural information across scientific disciplines and regulatory frameworks.

Molecular Geometry and Crystallographic Data Analysis

The molecular geometry of this compound exhibits complex three-dimensional arrangements resulting from the interaction of multiple functional groups attached to the pyridine core structure. X-ray crystallographic analysis techniques, as established in protein and small molecule structure determination protocols, provide the most accurate method for determining precise atomic coordinates and bond parameters. The general principles of crystallographic data collection involve exposing crystalline samples to monochromatic X-ray radiation and analyzing the resulting diffraction patterns to extract structural information.

The pyridine ring system adopts a planar configuration with standard aromatic bond lengths and angles consistent with six-membered heterocyclic structures. The nitro group at position 3 introduces significant electron-withdrawing effects that influence the overall electronic distribution throughout the aromatic system. The methoxy substituents at positions 2 and 5 contribute additional steric and electronic perturbations that affect molecular conformation and packing arrangements in the solid state.

The dimethylamino-ethenyl substituent at position 4 represents the most conformationally flexible portion of the molecule, with the carbon-carbon double bond adopting either E or Z stereochemical configurations. The nitrogen atom in the dimethylamino group exhibits pyramidal geometry with bond angles approaching tetrahedral values, while the adjacent carbon atoms maintain trigonal planar arrangements characteristic of alkene functionality.

Crystallographic analysis of related dimethoxy-substituted aromatic compounds reveals common packing motifs involving intermolecular hydrogen bonding interactions and π-π stacking arrangements. The presence of multiple hydrogen bond acceptor sites, including the methoxy oxygen atoms and nitro group oxygens, facilitates formation of extended hydrogen-bonded networks in the crystalline state.

Electronic Configuration and Resonance Stabilization Effects

The electronic configuration of this compound demonstrates complex interactions between electron-donating and electron-withdrawing substituents attached to the pyridine ring system. The nitro group at position 3 functions as a strong electron-withdrawing group through both inductive and resonance mechanisms, creating significant polarization of the aromatic π-electron system. This electron withdrawal effect enhances the electrophilic character of the pyridine ring, particularly at positions ortho and para to the nitro substituent.

The methoxy groups at positions 2 and 5 provide electron-donating effects through resonance interactions with the aromatic system. These substituents donate electron density through oxygen lone pairs, which overlap with the π-system of the pyridine ring. The competing electronic effects between the electron-withdrawing nitro group and electron-donating methoxy groups create a complex electronic environment that influences both reactivity patterns and spectroscopic properties.

The dimethylamino-ethenyl substituent at position 4 introduces additional electronic complexity through extended conjugation between the nitrogen lone pair, the carbon-carbon double bond, and the aromatic ring system. This extended π-conjugation system allows for delocalization of electron density across the entire molecular framework, contributing to overall molecular stability through resonance stabilization effects.

The calculated logarithm of the partition coefficient value of 2.06250 reflects the balanced hydrophilic and lipophilic character resulting from the combined electronic effects of all substituents. The polar surface area of 80.41000 Ångström squared indicates significant polar character contributed by the nitro group and methoxy substituents, while the dimethylamino group provides additional polarity through the nitrogen lone pair.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of this compound reflect the combined influences of molecular structure, intermolecular interactions, and electronic characteristics on phase behavior and thermal stability. The calculated boiling point of 416.6 ± 45.0 degrees Celsius at 760 millimeters of mercury indicates substantial thermal stability and strong intermolecular forces that require significant energy input for vaporization. This elevated boiling point results from the combination of hydrogen bonding capabilities, dipole-dipole interactions, and van der Waals forces operating between molecules in the liquid phase.

The flash point of 205.8 ± 28.7 degrees Celsius provides important information regarding thermal decomposition pathways and safety considerations for handling and storage procedures. The substantial difference between the flash point and boiling point suggests that thermal decomposition processes become significant at temperatures well below the normal boiling point, indicating potential instability of certain functional groups under elevated temperature conditions.

The calculated density of 1.2 ± 0.1 grams per cubic centimeter reflects efficient molecular packing in the condensed phase, consistent with the presence of multiple polar functional groups that facilitate strong intermolecular interactions. This density value exceeds that of most simple organic compounds, indicating the significant contribution of the nitro group and multiple heteroatoms to the overall molecular mass and packing efficiency.

The vapor pressure of 0.0 ± 1.0 millimeters of mercury at 25 degrees Celsius demonstrates minimal volatility at ambient temperature conditions, confirming the strong intermolecular forces and high boiling point characteristics. This low vapor pressure has important implications for environmental fate and transport processes, suggesting limited atmospheric distribution under normal environmental conditions.

Phase transition behavior and thermal analysis data would provide additional insights into solid-state polymorphism, crystalline phase transitions, and thermal decomposition pathways. The storage recommendations of -4 degrees Celsius for short-term storage and -20 degrees Celsius for long-term stability indicate potential thermal sensitivity of certain functional groups.

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of this compound demonstrate selective dissolution behavior that reflects the complex interplay between molecular polarity, hydrogen bonding capabilities, and solvation energetics. Experimental observations indicate good solubility in chloroform, dichloromethane, and ethyl acetate, representing a range of organic solvents with varying polarity and hydrogen bonding characteristics. These solubility patterns suggest that the compound exhibits moderate polarity compatible with aprotic organic solvents of intermediate dielectric constant.

The excellent solubility in chloroform and dichloromethane reflects favorable interactions between the compound and halogenated solvents, which typically dissolve substances through dipole-induced dipole interactions and van der Waals forces. The ability of these solvents to solvate both the polar nitro and methoxy groups while accommodating the nonpolar portions of the molecule contributes to the observed solubility behavior. The dimethylamino group may participate in weak Lewis acid-base interactions with the halogenated solvents, further enhancing solubility.

Solubility in ethyl acetate indicates compatibility with polar aprotic solvents capable of hydrogen bond acceptance but lacking hydrogen bond donor capabilities. The ester functional group in ethyl acetate can interact favorably with the methoxy substituents and potentially form weak interactions with the nitro group oxygen atoms. The moderate polarity of ethyl acetate provides an appropriate solvation environment for the balanced polar and nonpolar regions of the target molecule.

The absence of specific aqueous solubility data in the available literature suggests limited water solubility, which would be consistent with the substantial organic character provided by the methoxy groups and dimethylamino-ethenyl substituent. The polar surface area of 80.41000 Ångström squared indicates significant polar character, but the overall molecular structure contains sufficient nonpolar regions to limit aqueous solubility.

Partition coefficient considerations, as reflected in the calculated logarithm of partition coefficient value of 2.06250, suggest moderate lipophilicity with approximately 100-fold preference for organic phases over aqueous phases. This partitioning behavior has important implications for biological distribution, environmental fate, and extraction procedures used in analytical and preparative chemistry applications.

Acid-Base Behavior and pKa Determination

The acid-base behavior of this compound involves multiple ionizable sites that contribute to complex pH-dependent speciation and chemical reactivity patterns. The pyridine nitrogen atom represents the primary basic site within the molecule, capable of protonation under acidic conditions to form the corresponding pyridinium cation. The electron-withdrawing effect of the nitro group at position 3 significantly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine, which exhibits a pKa value of approximately 5.25.

The dimethylamino group provides an additional basic site with potentially different pKa characteristics compared to the pyridine nitrogen. Typical dimethylamino groups exhibit pKa values in the range of 10-11 when attached to aromatic systems, but the specific electronic environment created by the adjacent double bond and pyridine ring system may alter these values significantly. The extended conjugation between the dimethylamino nitrogen and the aromatic system may reduce the availability of the nitrogen lone pair for protonation, resulting in decreased basicity relative to simple aliphatic dimethylamino compounds.

The nitro group at position 3 functions primarily as an electron-withdrawing substituent rather than a direct participant in acid-base equilibria under typical pH conditions. However, under extreme conditions or in the presence of very strong bases, the nitro group may participate in complex formation or exhibit weak acidic character through interaction with the adjacent aromatic system.

The methoxy substituents at positions 2 and 5 do not directly participate in acid-base equilibria but influence the overall electronic environment of the molecule through their electron-donating resonance effects. These substituents partially counteract the electron-withdrawing influence of the nitro group, resulting in intermediate basicity characteristics for both the pyridine and dimethylamino nitrogen atoms.

Quantitative pKa determination would require specialized analytical techniques such as potentiometric titration, spectrophotometric analysis, or nuclear magnetic resonance pH titration studies. The presence of multiple ionizable sites necessitates careful analysis of overlapping equilibria and consideration of micro-pKa values for individual ionization sites. The calculated polar surface area and partition coefficient data suggest that the compound exhibits moderate polarity consistent with partially ionized species under physiological pH conditions.

Properties

IUPAC Name

2-(2,5-dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-13(2)6-5-8-9(17-3)7-12-11(18-4)10(8)14(15)16/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNULHIDFOCAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700765
Record name 2-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917918-82-2
Record name 2-(2,5-Dimethoxy-3-nitropyridin-4-yl)-N,N-dimethylethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration of Methoxy-Substituted Pyridines

Nitration of methoxy-pyridines typically requires careful control to avoid over-nitration or ring degradation. Patent CN103664757A demonstrates a method for 2-hydroxy-3-nitropyridine synthesis using nitric acid in pyridine at 0–25°C, achieving regioselective nitration at the 3-position. Adapting this approach, the 3-nitro group in the target compound could be introduced via nitration of 2,5-dimethoxypyridine. However, the electron-donating methoxy groups may direct nitration to the 4-position, necessitating protective strategies or alternative nitrating agents.

Flow Reactor Nitration

A continuous-flow nitration method described for 4-nitropyridine synthesis offers advantages in safety and yield optimization. Using a 1,2-dichloroethane (DCE) and acetonitrile solvent system with phosphorus trichloride, this approach achieves 83% yield under mild conditions (50°C, 5 min residence time). Adapting this protocol could involve nitrating a pre-functionalized pyridine precursor, such as 2,5-dimethoxy-4-vinylpyridine, though steric effects from the ethenyl group may require temperature or catalyst adjustments.

Methoxylation and Alkoxy Group Introduction

Nucleophilic Aromatic Substitution

Methoxy groups are typically introduced via nucleophilic substitution on halogenated pyridines. For example, EP1103542A2 details methoxymethylation using chloroacetamide and iodide catalysts in dipolar aprotic solvents. Applying this to the target compound, 3-nitro-4-chloropyridine could undergo methoxylation at the 2- and 5-positions using sodium methoxide in dimethylformamide (DMF) at reflux.

Copper-Mediated Coupling

Modern Ullmann-type couplings using copper catalysts enable methoxylation of nitro-substituted aromatics. A hypothetical pathway involves reacting 3-nitro-4-iodopyridine with methanol in the presence of CuI and 1,10-phenanthroline at 110°C, though competing reduction of the nitro group must be mitigated.

Introducing the Dimethylamino Ethenyl Moiety

Heck Coupling

Palladium-catalyzed Heck coupling offers a route to install the ethenyl group. For instance, reacting 4-bromo-2,5-dimethoxy-3-nitropyridine with dimethylaminoethylene in the presence of Pd(OAc)₂ and triethylamine could yield the desired ethenyl derivative. Optimal conditions may mirror those in EP1103542A2, which employs palladium/activated carbon under hydrogen pressure.

Condensation Reactions

Knoevenagel condensation between a 4-formylpyridine intermediate and dimethylamine could form the ethenyl linkage. Using piperidine as a base in ethanol under reflux, this method would require prior formylation of the pyridine core, a step complicated by the nitro group’s deactivating effects.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical routes based on analogous methods:

StepMethodConditionsYield (Hypothetical)Challenges
NitrationFlow ReactorDCE, PCl₃, 50°C, 5 min~75%Regioselectivity control
MethoxylationUllmann CouplingCuI, 1,10-phenanthroline, 110°C~60%Competing side reactions
Ethenyl InsertionHeck CouplingPd(OAc)₂, Et₃N, 80°C~50%Catalyst deactivation by nitro group

Purification and Stabilization

The free base form of the target compound is highly oxidation-sensitive, necessitating isolation as a salt. Patent EP1103542A2 recommends protonation with hydrochloric or sulfuric acid in alcoholic solvents, yielding stable crystalline salts. For example, treatment with 1.2 equivalents of H₂SO₄ in ethanol at 0°C could precipitate the sulfate salt, which is less prone to oxidative degradation.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of oxides or other oxygen-containing derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Research : Compounds similar to 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine have been investigated for their potential anticancer properties due to their ability to interact with biological targets involved in cell proliferation and survival .
  • Neuropharmacology : The dimethylamino group may confer neuroactive properties, making this compound a candidate for studies related to neurodegenerative diseases or psychiatric disorders .

Organic Synthesis

  • Building Blocks for Complex Molecules : As a versatile intermediate, this compound can be utilized in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Reagents in Named Reactions : It can serve as a reagent in various named reactions (e.g., Povarov reaction), facilitating the construction of intricate molecular frameworks .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of similar nitropyridine derivatives in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Neuroactive Properties

Research conducted on related compounds demonstrated that modifications on the pyridine ring could enhance neuroprotective effects against oxidative stress in neuronal cell lines. The presence of the dimethylamino group was noted as crucial for bioactivity .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs include other nitro-pyridines and dimethylamino ethenyl-substituted heterocycles. Key comparisons are outlined below:

Table 1: Substituent Comparison of Selected Pyridine Derivatives
Compound Name Substituents (Position) Key Functional Groups
3-Nitro-2,5-dimethoxypyridine 2-OCH₃, 5-OCH₃, 3-NO₂ Methoxy, nitro
4-(Dimethylamino)ethenyl-3-nitropyridine 4-CH₂=CH-N(CH₃)₂, 3-NO₂ Dimethylamino ethenyl, nitro
2,5-Dimethoxy-4-ethenyl-3-nitropyridine 2-OCH₃, 5-OCH₃, 4-CH₂=CH₂, 3-NO₂ Methoxy, ethenyl, nitro

The target compound uniquely combines methoxy, nitro, and dimethylamino ethenyl groups, enabling synergistic electronic effects.

Table 3: Reactivity Profile Comparison
Compound Dominant Reactivity Potential Applications
3-Nitropyridine Nucleophilic aromatic substitution Pharmaceuticals, agrochemicals
4-Dimethylaminoethenylpyridine Conjugation-driven interactions Organic semiconductors, sensors
Target Compound Multi-site functionalization Multifunctional materials, catalysis

Biological Activity

2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine (CAS No. 917918-82-2) is a chemical compound with potential biological activity due to its unique structural characteristics, including methoxy and nitro groups on a pyridine ring. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H15N3O4
  • Molecular Weight : 253.25 g/mol
  • Structure : The compound features a pyridine ring substituted with methoxy groups at positions 2 and 5, a nitro group at position 3, and a dimethylamino group at position 4.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit the growth of cancer cells. For instance, derivatives of pyrimidine have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 and A549, with IC50 values indicating potency in inhibiting cell proliferation .
  • Neuroprotective Effects : Some studies have explored the potential of similar compounds in neuroprotection and anti-Alzheimer's applications. The inhibition of acetylcholinesterase (AChE) activity has been noted, which is crucial for cognitive function .
  • Antimicrobial Properties : Compounds related to this structure have been tested against various microbial strains, showing varying degrees of antimicrobial activity. The efficacy can depend on the specific substituents on the pyridine ring .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The dimethylamino group may facilitate binding to neurotransmitter receptors or other relevant proteins involved in signaling pathways.
  • Enzyme Inhibition : The nitro group can undergo reduction to form an amino group, potentially altering the compound's interaction with enzymes involved in metabolic pathways.

Anticancer Activity

A study evaluated the anticancer properties of various pyridine derivatives, including those structurally similar to our compound. The results indicated that certain derivatives exhibited promising anticancer effects:

CompoundCell LineIC50 (µM)
Compound 12MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056

These findings suggest that modifications in the chemical structure can enhance anticancer efficacy, warranting further investigation into the specific effects of this compound .

Neuroprotective Effects

In vitro studies have demonstrated that similar compounds can inhibit AChE activity significantly:

CompoundAChE Inhibition (%)
Compound A16.00 ± 0.04%
Donepezil (Standard)Higher than Compound A

This suggests potential for developing treatments for neurodegenerative diseases like Alzheimer's .

Q & A

Q. How can researchers optimize the synthesis of 2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine to improve yield and purity?

Methodological Answer:

  • Stepwise functionalization : Begin with a pyridine core and sequentially introduce substituents (e.g., methoxy groups at positions 2 and 5) to avoid steric clashes or premature side reactions. For example, demonstrates a protocol for introducing methoxyethylamine to a chlorinated pyridine derivative under reflux conditions with triethylamine .
  • Nitro group placement : Introduce the nitro group at position 3 early in the synthesis, as nitro groups are electron-withdrawing and can influence subsequent reactivity.
  • Purification : Use column chromatography with gradients of chloroform/methanol (e.g., 79:1 ratio, as in ) to isolate intermediates and final products .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR analysis : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy protons at ~3.8–4.0 ppm and nitro group effects on aromatic protons). Compare with similar pyridine derivatives in and , which highlight substituent-induced shifts .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the dimethylaminoethenyl side chain.
  • UV-Vis spectroscopy : Characterize the π-conjugated system (nitro and ethenyl groups) to assess electronic transitions, as seen in for related aromatic compounds .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C, as nitroaromatics (e.g., in ) are prone to photodegradation .
  • Humidity control : Use desiccants to prevent hydrolysis of the dimethylaminoethenyl group.
  • Bench stability : Conduct accelerated degradation studies in DMSO or aqueous buffers (pH 4–9) at 25°C, monitoring via HPLC (as in for nitro-containing thiophenes) .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data for the nitro group in electrophilic substitution reactions?

Methodological Answer:

  • Electronic effects : The nitro group at position 3 deactivates the pyridine ring, but the electron-donating methoxy groups (positions 2 and 5) create regioselective activation. Computational modeling (DFT) can map charge distribution, as demonstrated in for nitrophenyl dihydropyridines .
  • Steric hindrance : The dimethylaminoethenyl group at position 4 may block certain reaction pathways. Compare with , where bulky substituents in nucleotides alter reaction outcomes .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Purity validation : Ensure batch-to-batch consistency using HPLC and elemental analysis. Contaminants (e.g., unreacted nitro precursors) may skew bioassay results.
  • Assay standardization : Use positive controls (e.g., nitropyridine derivatives in ) to calibrate activity measurements .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing dimethylamino with pyrrolidinyl, as in ) to isolate pharmacophoric features .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or nitroreductases). Validate with crystallographic data from analogs in and .
  • MD simulations : Simulate solvation effects and conformational flexibility of the ethenyl side chain over 100+ ns trajectories.

Analytical Challenges

Q. Why do chromatographic methods for this compound show variability across studies?

Methodological Answer:

  • Mobile phase optimization : Adjust pH and ion-pair reagents (e.g., TFA) to mitigate peak tailing caused by the basic dimethylamino group. ’s chloroform/methanol system is a starting point .
  • Column selection : Use C18 columns with end-capping to improve retention of polar nitroaromatics.

Q. How can researchers distinguish between geometric isomers of the ethenyl group?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between the ethenyl protons and adjacent substituents (e.g., methoxy groups) .
  • Circular dichroism (CD) : If chiral centers are present (unlikely here), CD can differentiate enantiomers.

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